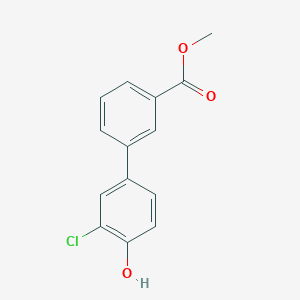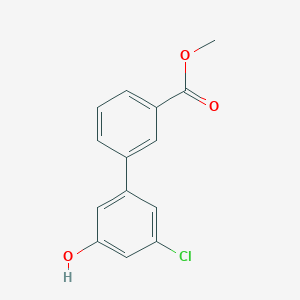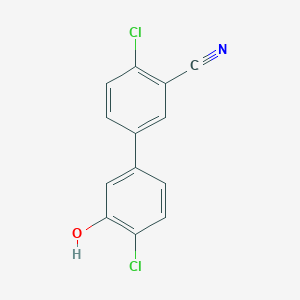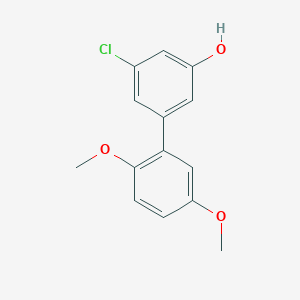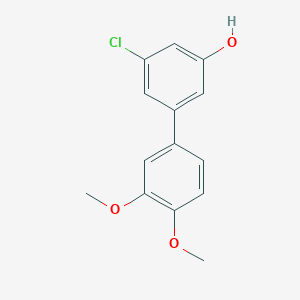
3-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% (3C5E4T-95) is a chemical compound used in scientific research applications. It is a white solid that is soluble in organic solvents. 3C5E4T-95 has been used in numerous studies to better understand the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of various compounds on the biochemical and physiological processes in cells and organisms. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on health. 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has also been used to study the structure and function of proteins and enzymes, as well as the effects of various compounds on the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% acts by binding to specific proteins and enzymes. This binding then alters the structure and function of the proteins and enzymes, which in turn alters the biochemical and physiological processes in cells and organisms.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of genes, alter the structure and function of proteins and enzymes, and modulate the activity of various pathways in cells and organisms. It has also been shown to affect the metabolism of various compounds, as well as the production of various hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% also has several limitations. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term exposure to light or heat.
Direcciones Futuras
There are several potential future directions for research involving 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. Another potential direction is to investigate the mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in more detail. Additionally, further research could be done to investigate the effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% on various diseases and conditions. Finally, further research could be done to investigate the potential applications of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in various industries, such as the pharmaceutical and food industries.
Métodos De Síntesis
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-ethylthiophenol with chloroacetic acid to form the chloroacetyl derivative. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 50-60°C. The second step involves the reaction of the chloroacetyl derivative with sodium hydroxide to form 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. This reaction is carried out in a solvent such as methanol or ethanol at a temperature of 0-5°C.
Propiedades
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCQPUSOBRMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


